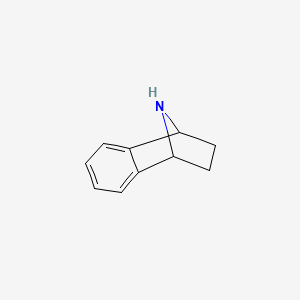

Naphthalen-1,4-imine,1,2,3,4-tetrahydro-

CAS No.: 5176-30-7

Cat. No.: VC1966502

Molecular Formula: C10H11N

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5176-30-7 |

|---|---|

| Molecular Formula | C10H11N |

| Molecular Weight | 145.2 g/mol |

| IUPAC Name | 11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |

| Standard InChI | InChI=1S/C10H11N/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-4,9-11H,5-6H2 |

| Standard InChI Key | SYZUAZULBPRFAP-UHFFFAOYSA-N |

| SMILES | C1CC2C3=CC=CC=C3C1N2 |

| Canonical SMILES | C1CC2C3=CC=CC=C3C1N2 |

Introduction

Naphthalen-1,4-imine,1,2,3,4-tetrahydro- is a heterocyclic organic compound belonging to the class of tetrahydroaminonaphthalenes. It is characterized by its unique molecular structure, which includes an imine functional group integrated into a fused bicyclic system derived from naphthalene. The compound's molecular formula is C10H11N, and its molecular weight is approximately 145.20 g/mol .

Synthesis Methods

The synthesis of Naphthalen-1,4-imine,1,2,3,4-tetrahydro- involves several methods that require precise control over reaction conditions such as temperature, pressure, and catalyst concentration to optimize yield and minimize by-products. While specific synthesis routes for this compound are not detailed in the available literature, similar compounds in the tetrahydroaminonaphthalene class often involve nitrogen addition and hydrogenation processes starting from naphthalene derivatives.

Applications and Biological Activity

Naphthalen-1,4-imine,1,2,3,4-tetrahydro- exhibits potential applications in organic synthesis and medicinal chemistry due to its unique chemical properties. The imine group can interact with biological targets such as enzymes and receptors, forming covalent bonds with nucleophilic sites, which may inhibit enzyme activity and disrupt metabolic pathways. This positions it as a candidate for drug development.

Research Findings and Future Directions

Research on Naphthalen-1,4-imine,1,2,3,4-tetrahydro- is focused on its potential applications in medicinal chemistry, particularly in drug development. The compound's ability to interact with biological targets suggests it could be used to design inhibitors for specific enzymes or receptors. Further studies are needed to explore its efficacy and safety in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume